Abscisic acid-d6

描述

属性

IUPAC Name |

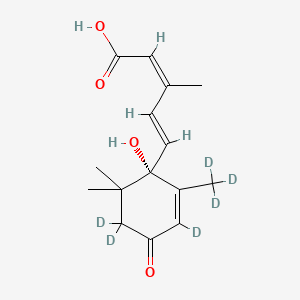

(2Z,4E)-3-methyl-5-[(1S)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t15-/m1/s1/i2D3,8D,9D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIDBLDQVAYHNE-CKOUZVSSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C([C@@](C(C(C1=O)([2H])[2H])(C)C)(/C=C/C(=C\C(=O)O)/C)O)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Deuterated Abscisic Acid: Properties, Protocols, and Pathways

Introduction

Abscisic acid (ABA) is a pivotal plant hormone, a sesquiterpenoid that orchestrates a plant's life cycle and its response to environmental challenges.[1][2] It plays a crucial role in processes like seed dormancy, germination, and stomatal closure to mitigate water loss during drought.[1][3] Deuterated abscisic acid refers to isotopologues of ABA where one or more hydrogen atoms have been replaced by deuterium, a heavy isotope of hydrogen. These labeled compounds are chemically almost identical to their natural counterparts but possess a greater mass. This property makes them indispensable tools in analytical chemistry, particularly in mass spectrometry-based quantification, where they serve as ideal internal standards for the accurate measurement of endogenous ABA levels in plant tissues.[4][5] This guide provides a comprehensive overview of the physical and chemical properties of deuterated ABA, details key experimental protocols for its use, and illustrates its biological context.

Physical and Chemical Properties

The introduction of deuterium atoms results in a predictable increase in the molecular weight of abscisic acid, with minimal impact on other physicochemical properties. The most commonly used form for analytical purposes is (+)-Abscisic Acid-d6. A comparison of its properties with the unlabeled natural enantiomer is provided below.

Table 1: Physical and Chemical Properties of (+)-Abscisic Acid-d6

| Property | Value | Reference |

| Synonyms | (+)-ABA-d6, Dormin-d6 | [6] |

| CAS Number | 721948-65-8 | [6][7] |

| Molecular Formula | C₁₅H₁₄D₆O₄ | [6] |

| Molecular Weight | 270.36 g/mol | [8] |

| Appearance | White to off-white solid | [7][8] |

| Boiling Point | ~458.7 °C at 760 mmHg (Predicted) | [7] |

| Solubility | Soluble in DMSO; Slightly soluble in ethanol and methanol | [6][8] |

| Storage Conditions | Store at -20°C, protect from light | [8] |

| Stability | ≥ 4 years (when stored properly) | [6] |

Table 2: Comparative Properties of Natural (+)-Abscisic Acid

| Property | Value | Reference |

| Synonyms | ABA, Dormin, (S)-(+)-Abscisic acid | [9] |

| CAS Number | 21293-29-8 | [10] |

| Molecular Formula | C₁₅H₂₀O₄ | [9][11] |

| Molecular Weight | 264.32 g/mol | [9][11] |

| Appearance | Crystalline solid | [12] |

| Melting Point | 160–163 °C | [13] |

| Solubility | Soluble in ethanol, DMSO, dimethylformamide (~20 mg/mL); Sparingly soluble in water (~0.3 mg/mL in PBS, pH 7.2) | [12][14] |

| pKa | ~4.8 | [10] |

Experimental Protocols

Deuterated ABA is primarily used as an internal standard for precise quantification of endogenous ABA in biological matrices. The following protocols outline the synthesis and a standard analytical workflow.

Synthesis of Deuterated Abscisic Acid

The synthesis of deuterated ABA involves introducing deuterium atoms at positions that are not susceptible to exchange under typical experimental conditions.[5] While multiple synthetic routes exist, a common strategy involves the following key steps:

-

Intermediate Synthesis: A key intermediate, a propargylic alcohol, is synthesized as a precursor to the ABA side chain.

-

Deuteride Reduction: Deuterium atoms are introduced into the side chain of the molecule via the reduction of this propargylic alcohol intermediate using a deuteride source.

-

Cyclohexadienone Intermediate: Separately, a cyclohexadienone intermediate is prepared, which will form the ring structure of ABA.

-

Conjugate Addition: To introduce deuterium at other specific positions, a Grignard reagent containing the deuterium label can be used in a conjugate addition reaction to the cyclohexadienone intermediate.[5]

-

Final Assembly and Purification: The deuterated side chain and ring precursors are combined, and the final product is purified, typically using chromatographic techniques.

Quantification of ABA in Plant Tissues via HPLC-ESI-MS/MS

This method describes a sensitive and accurate procedure for determining the concentration of ABA in plant samples using a deuterated internal standard.[4]

1. Sample Preparation and Extraction:

- Flash-freeze plant tissue (e.g., leaves, seeds) in liquid nitrogen and grind to a fine powder.

- Weigh the homogenized tissue (~50-100 mg).

- Add a known amount of deuterated ABA (e.g., d4-ABA or d6-ABA) as an internal standard to the sample.[4]

- Extract the hormones using a suitable solvent, such as an isopropanol/water/hydrochloric acid mixture, with vigorous shaking at 4°C.

- Add dichloromethane to partition the organic and aqueous phases. Centrifuge to separate the layers.

- Collect the organic (lower) phase containing ABA. Repeat the extraction of the aqueous phase for complete recovery.

- Evaporate the pooled organic phases to dryness under a stream of nitrogen.

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

- Re-dissolve the dried extract in an appropriate acidic solution.

- Pass the solution through a C18 SPE cartridge to remove interfering compounds.

- Wash the cartridge with a non-eluting solvent (e.g., water).

- Elute ABA and the internal standard with a solvent like methanol or acetonitrile.

- Evaporate the eluate to dryness and reconstitute in the initial mobile phase for analysis.

3. LC-MS/MS Analysis:

- Chromatography: Perform reversed-phase high-performance liquid chromatography (HPLC) to separate ABA from other metabolites.[4] A C18 column is commonly used with a gradient elution of methanol or acetonitrile and water, both containing a small amount of formic acid to ensure protonation.[15]

- Mass Spectrometry: Utilize an electrospray ionization (ESI) source in negative ion mode, coupled to a tandem mass spectrometer (MS/MS).[4][15]

- Detection: Use Multiple Reaction Monitoring (MRM) mode. This involves selecting the deprotonated parent ion ([M-H]⁻) of both endogenous ABA and deuterated ABA in the first quadrupole, fragmenting them in the collision cell, and monitoring specific, characteristic product ions in the third quadrupole.[4]

- Quantification: Calculate the ratio of the peak area of the endogenous ABA to the peak area of the deuterated internal standard. Determine the absolute concentration of endogenous ABA by comparing this ratio to a standard curve prepared with known concentrations of unlabeled ABA and a fixed concentration of the deuterated standard.[15] This method corrects for sample loss during preparation and for matrix effects that can suppress or enhance ionization.[15]

Visualizations: Workflows and Pathways

Experimental Workflow for ABA Quantification

The diagram below illustrates the key steps involved in the quantification of abscisic acid from plant tissue using a deuterated internal standard.

Core Abscisic Acid Signaling Pathway

Abscisic acid regulates plant stress responses through a well-defined signaling cascade. The presence or absence of ABA dictates the activity of key protein families, leading to downstream transcriptional changes.

References

- 1. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]

- 2. SnapShot: Abscisic Acid Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fiveable.me [fiveable.me]

- 4. Determination of endogenous and supplied deuterated abscisic acid in plant tissues by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry with multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Abscisic acid-d6-(+)-Abscisic acid-d6; ABA-d6 I CAS#: 721948-65-8 I deuterium labeled Abscisic acid I InvivoChem [invivochem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. biocompare.com [biocompare.com]

- 10. (+)-Abscisic acid | 21293-29-8 [chemicalbook.com]

- 11. Abscisic Acid | C15H20O4 | CID 5280896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 13. (S)-(+)-abscisic acid | C15H20O4 | CID 5702609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Architect of Resilience: An In-depth Technical Guide to Abscisic Acid's Role in Plant Stress Physiology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abscisic acid (ABA), a pivotal phytohormone, orchestrates a plant's ability to withstand a barrage of environmental challenges.[1][2] This technical guide delves into the intricate mechanisms of ABA-mediated stress responses, providing a comprehensive overview of its signaling pathways, quantitative effects, and the experimental protocols crucial for its study. As abiotic stresses like drought, salinity, and extreme temperatures increasingly threaten global food security, a deep understanding of ABA's role is paramount for developing resilient crops and novel agrochemicals.[3]

The Core ABA Signaling Pathway: A Triumvirate of Control

At the heart of ABA's action lies a core signaling module composed of three key protein families: PYR/PYL/RCAR receptors, Protein Phosphatase 2C (PP2C)s, and SNF1-related protein kinase 2 (SnRK2)s.[4][5] In the absence of stress, PP2Cs actively dephosphorylate and inactivate SnRK2s, keeping the signaling pathway dormant.[6][7]

Upon stress induction, ABA levels rise and the hormone binds to the PYR/PYL/RCAR receptors.[8] This binding event triggers a conformational change in the receptor, enabling it to interact with and inhibit the activity of PP2Cs.[5][9][10] The inhibition of PP2Cs liberates SnRK2s from their negative regulation, allowing them to become activated through autophosphorylation.[11] These activated SnRK2s then phosphorylate a plethora of downstream targets, including transcription factors and ion channels, to mount a comprehensive stress response.[12][13]

Core ABA signaling pathway under stress conditions.

ABA's Command of Stomatal Aperture

One of the most rapid and critical responses to water deficit is the ABA-induced closure of stomata, the microscopic pores on the leaf surface that regulate gas exchange and water transpiration.[14][15][16] This process is a direct consequence of the activation of the core ABA signaling pathway within the guard cells that surround each stoma.

Activated SnRK2s phosphorylate and activate the slow-type anion channel SLAC1, leading to an efflux of anions from the guard cells.[12] This depolarization of the guard cell membrane, in turn, activates outward-rectifying K+ channels, resulting in a massive efflux of potassium ions. The loss of these solutes decreases the osmotic potential within the guard cells, causing water to move out, a loss of turgor pressure, and ultimately, the closure of the stomatal pore.[14] Concurrently, ABA signaling also involves the production of second messengers like reactive oxygen species (ROS), nitric oxide (NO), and cytosolic Ca2+, which further modulate ion channel activity to fine-tune stomatal movements.[15][17]

ABA-mediated stomatal closure signaling cascade.

Orchestrating the Transcriptional Landscape in Response to Stress

Beyond the immediate effect on stomatal aperture, ABA governs a vast reprogramming of gene expression to confer long-term stress tolerance.[18][19] Activated SnRK2s phosphorylate and activate a family of bZIP transcription factors known as ABA-responsive element (ABRE)-binding factors (AREB/ABFs).[20] These transcription factors then bind to the ABRE cis-acting elements in the promoters of numerous stress-responsive genes, inducing their expression.[20]

The products of these genes are diverse and contribute to various aspects of stress tolerance, including the synthesis of protective osmolytes like proline, the production of late embryogenesis abundant (LEA) proteins that stabilize cellular structures, and the expression of detoxification enzymes.[19][21]

Quantitative Data on ABA-Mediated Stress Responses

The following tables summarize key quantitative data from studies on ABA's role in plant stress physiology.

| Plant Species | Stress Condition | Duration of Stress | Fold Increase in ABA Concentration (Compared to Control) | Reference |

| Oryza sativa (Rice) | Drought | 7 days | ~2.9-fold | [22] |

| Oryza sativa (Rice) | Drought | 14 days | ~4.8-fold | [22] |

| Oryza sativa (Rice) | Drought | 28 days | ~19.9-fold | [22] |

| Arabidopsis thaliana | Water Stress | 1 week | ~4.0-fold | [23] |

| Arabidopsis thaliana | Water Stress | 2 weeks | ~9.5-fold | [23] |

| Arabidopsis thaliana Genotype | Treatment | Stomatal Conductance (Gst) (mmol m⁻² s⁻¹) | Reference |

| Wild Type (Col-0) | Control | ~150 | [9][24] |

| Wild Type (Col-0) | 10 µM ABA | ~50 | [9][24] |

| pyr1/pyl1/pyl2/pyl4/pyl5/pyl8 (sextuple mutant) | Control | ~450 | [9][24] |

| pyr1/pyl1/pyl2/pyl4/pyl5/pyl8 (sextuple mutant) | 10 µM ABA | ~450 | [9][24] |

| snrk2.6 (ost1) | Control | ~300 | [9][24] |

| snrk2.6 (ost1) | 10 µM ABA | ~300 | [9][24] |

Key Experimental Protocols

Quantification of Endogenous ABA Levels by UPLC-MS/MS

This protocol provides a method for the precise quantification of ABA in plant tissues.[25][26]

A. Sample Preparation and Extraction:

-

Freeze approximately 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder.

-

Add 1 mL of extraction solvent (e.g., 80% methanol with 1% acetic acid) containing a known amount of a deuterated internal standard ([²H₆]ABA).

-

Incubate on a shaker at 4°C for at least 4 hours.

-

Centrifuge at 13,000 x g for 15 minutes at 4°C.

-

Collect the supernatant.

B. Purification (Optional but Recommended):

-

Pass the supernatant through a C18 solid-phase extraction (SPE) column pre-conditioned with methanol and water.

-

Wash the column with water to remove polar impurities.

-

Elute the ABA with a higher concentration of methanol or acetonitrile.

-

Evaporate the eluate to dryness under a stream of nitrogen gas.

-

Resuspend the sample in a small volume of the initial mobile phase for UPLC-MS/MS analysis.

C. UPLC-MS/MS Analysis:

-

Chromatography: Use a C18 reverse-phase column with a gradient of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).

-

Mass Spectrometry: Operate the mass spectrometer in negative ion electrospray mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for both endogenous ABA and the [²H₆]ABA internal standard.

-

Quantification: Calculate the concentration of endogenous ABA based on the ratio of the peak areas of endogenous ABA to the [²H₆]ABA internal standard, using a standard curve generated with known amounts of ABA.

Yeast Two-Hybrid (Y2H) Assay for Protein-Protein Interactions

This protocol is used to test for physical interactions between ABA signaling components, such as between PP2Cs and SnRK2s.[11]

A. Plasmid Construction:

-

Clone the coding sequence of the "bait" protein (e.g., a PP2C) into a Y2H vector containing a DNA-binding domain (BD), such as pGBKT7.

-

Clone the coding sequence of the "prey" protein (e.g., a SnRK2) into a Y2H vector containing a DNA-activation domain (AD), such as pGADT7.

B. Yeast Transformation:

-

Co-transform a suitable yeast strain (e.g., AH109) with the bait and prey plasmids using the lithium acetate/polyethylene glycol method.

-

Plate the transformed yeast on selective medium lacking leucine and tryptophan (-Leu/-Trp) to select for cells containing both plasmids.

C. Interaction Assay:

-

Grow the transformed yeast colonies on a higher stringency selective medium lacking leucine, tryptophan, and histidine (-Leu/-Trp/-His). The addition of 3-amino-1,2,4-triazole (3-AT) can be used to suppress auto-activation and increase stringency.

-

Growth on the -Leu/-Trp/-His medium indicates a physical interaction between the bait and prey proteins, which reconstitutes a functional transcription factor that drives the expression of the HIS3 reporter gene.

-

Further confirmation can be obtained by assaying for the expression of a second reporter gene, such as lacZ, using a β-galactosidase filter lift assay.

Protoplast Transient Expression Assay for ABA-Responsive Gene Expression

This assay allows for the rapid analysis of the function of ABA signaling components in regulating gene expression.[27]

A. Protoplast Isolation:

-

Isolate protoplasts from the leaves of Arabidopsis thaliana (wild-type or relevant mutants) by digesting the cell walls with a mixture of cellulase and macerozyme.

-

Purify the protoplasts by filtration and centrifugation.

B. Plasmid Construction:

-

Reporter Plasmid: Construct a reporter plasmid containing a luciferase (LUC) or green fluorescent protein (GFP) gene driven by the promoter of an ABA-responsive gene (e.g., RD29B).

-

Effector Plasmids: Construct effector plasmids for the overexpression of ABA signaling components (e.g., PYR/PYL receptors, PP2Cs, SnRK2s, and AREB/ABF transcription factors) under the control of a strong constitutive promoter (e.g., CaMV 35S).

-

Internal Control Plasmid: Include a plasmid expressing a different reporter (e.g., β-glucuronidase, GUS) under a constitutive promoter to normalize for transfection efficiency.

C. Protoplast Transfection and Incubation:

-

Transfect the isolated protoplasts with the reporter, effector, and internal control plasmids using a polyethylene glycol (PEG)-mediated method.

-

Incubate the transfected protoplasts in the dark for 6-16 hours in the presence or absence of ABA.

D. Reporter Gene Assay:

-

Lyse the protoplasts and measure the activity of the primary reporter (LUC or GFP) and the internal control reporter (GUS).

-

Calculate the relative reporter gene expression by normalizing the primary reporter activity to the internal control activity.

General experimental workflow for studying ABA signaling.

Conclusion and Future Prospects

Abscisic acid is undeniably a master regulator of plant stress responses, with a sophisticated signaling network that allows for rapid and robust adaptation to adverse environmental conditions.[1][2] The core signaling module of PYR/PYL/RCAR receptors, PP2Cs, and SnRK2s provides a clear framework for understanding how the ABA signal is perceived and transduced. The elucidation of this pathway has opened up new avenues for the rational design of strategies to enhance crop resilience.

Future research will likely focus on several key areas. Unraveling the complexities of ABA crosstalk with other hormone signaling pathways will provide a more holistic view of plant stress responses.[28][29] Identifying novel downstream targets of SnRK2s will further illuminate the breadth of ABA's influence. Moreover, the development of synthetic ABA agonists and antagonists holds great promise for agricultural applications, allowing for the precise manipulation of plant water use efficiency and stress tolerance. For drug development professionals, understanding the intricacies of this highly conserved signaling pathway in plants may offer insights into analogous pathways in other organisms and provide a platform for the discovery of novel bioactive molecules.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Frontiers | Abscisic Acid Signaling and Abiotic Stress Tolerance in Plants: A Review on Current Knowledge and Future Prospects [frontiersin.org]

- 3. Frontiers | Abscisic Acid and Abiotic Stress Tolerance in Crop Plants [frontiersin.org]

- 4. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]

- 5. Frontiers | Structural basis and functions of abscisic acid receptors PYLs [frontiersin.org]

- 6. Transcriptional Regulation of Protein Phosphatase 2C Genes to Modulate Abscisic Acid Signaling [mdpi.com]

- 7. The PP2C-SnRK2 complex: The central regulator of an abscisic acid signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PYR/PYL/RCAR Receptors Play a Vital Role in the Abscisic-Acid-Dependent Responses of Plants to External or Internal Stimuli - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Arabidopsis PYR/PYL/RCAR Receptors Play a Major Role in Quantitative Regulation of Stomatal Aperture and Transcriptional Response to Abscisic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulators of PP2C phosphatase activity function as abscisic acid sensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Type 2C protein phosphatases directly regulate abscisic acid-activated protein kinases in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ABA activated SnRK2 kinases: an emerging role in plant growth and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SnRK2 protein kinases--key regulators of plant response to abiotic stresses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of abscisic acid-mediated control of stomatal aperture - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Abscisic Acid-Induced Stomatal Closure: An Important Component of Plant Defense Against Abiotic and Biotic Stress [frontiersin.org]

- 16. Abscisic Acid-Induced Stomatal Closure: An Important Component of Plant Defense Against Abiotic and Biotic Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Gene Expression Characteristics in Response to Abscisic Acid Under Shade - ProQuest [proquest.com]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. Frontiers | Understanding abscisic acid-mediated stress signaling to affect rice development under stress [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. A rapid method for analysis of abscisic acid (ABA) in crude extracts of water stressed Arabidopsis thaliana plants by liquid chromatography--mass spectrometry in tandem mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. files.core.ac.uk [files.core.ac.uk]

- 25. Physicochemical Quantification of Abscisic Acid Levels in Plant Tissues with an Added Internal Standard by Ultra-Performance Liquid Chromatography [bio-protocol.org]

- 26. researchgate.net [researchgate.net]

- 27. In vitro Reconstitution of an ABA Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. Plant Stress Surveillance Monitored by ABA and Disease Signaling Interactions - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity Abscisic Acid-d6 for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of commercially available high-purity abscisic acid-d6 (ABA-d6), a crucial tool for quantitative studies in plant biology and beyond. This document details the specifications of ABA-d6 from various suppliers, provides a comprehensive experimental protocol for its use as an internal standard in mass spectrometry-based quantification, and illustrates the core abscisic acid signaling pathway.

Commercial Suppliers of High-Purity Abscisic Acid-d6

High-purity ABA-d6 is available from several reputable suppliers. The following table summarizes the key quantitative data for their products to facilitate easy comparison. Researchers should always refer to the supplier's certificate of analysis for lot-specific information.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity/Isotopic Enrichment | Physical Format |

| Cayman Chemical | (+)-Abscisic Acid-d6 | 721948-65-8 | C₁₅H₁₄D₆O₄ | ≥99% deuterated forms (d1-d6)[1] | Solid |

| MedChemExpress | Abscisic acid-d6 | 721948-65-8 | C₁₅H₁₄D₆O₄ | 98.69% | Solid |

| Veeprho | Abscisic Acid-D6 | 721948-65-8 | C₁₅H₁₄D₆O₄ | Not specified | Not specified |

| LGC Standards | (+)-cis,trans-Abscisic Acid-d6 | 721948-65-8 | C₁₅H₁₄D₆O₄ | Not specified | Not specified |

| Biomol | (+)-Abscisic Acid-d6 | 721948-65-8 | C₁₅H₁₄D₆O₄ | >99% deuterated forms (d1-d6) | Solid |

| Santa Cruz Biotechnology | (+)cis,trans-Abscisic Acid-d6 | 721948-65-8 | C₁₅H₁₄D₆O₄ | Not specified | Solid |

Experimental Protocol: Quantification of Abscisic Acid in Plant Tissues using ABA-d6 and LC-MS/MS

This protocol details a standard method for the extraction and quantification of endogenous abscisic acid from plant tissues using isotope dilution with ABA-d6 as an internal standard, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents

-

High-purity Abscisic Acid-d6 (from a reputable supplier)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Plant tissue (e.g., leaves, seeds, roots)

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Microcentrifuge tubes (1.5 mL or 2 mL)

-

Centrifuge

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with an electrospray ionization (ESI) source

Procedure

-

Sample Preparation and Extraction

-

Immediately freeze fresh plant tissue in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Weigh approximately 50-100 mg of the frozen powder into a pre-chilled microcentrifuge tube.

-

Add a known amount of Abscisic Acid-d6 internal standard solution to each sample. The amount should be comparable to the expected endogenous ABA concentration.

-

Add 1 mL of extraction solvent (e.g., 80% methanol in water with 1% formic acid) to each tube.

-

Vortex thoroughly and incubate on a shaker at 4°C for at least 1 hour.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

For cleaner samples, a Solid Phase Extraction (SPE) step can be performed. Condition a C18 SPE cartridge with methanol followed by water. Load the supernatant and wash with water. Elute the ABA and ABA-d6 with methanol or acetonitrile.

-

Dry the eluate under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile or methanol.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, and then return to the initial conditions for equilibration.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in negative ion mode is typically used for ABA analysis.

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both endogenous ABA and the ABA-d6 internal standard.

-

ABA: m/z 263.1 → 153.1 (quantifier), 263.1 → 219.1 (qualifier)

-

ABA-d6: m/z 269.1 → 159.1 (quantifier)

-

-

Optimize other MS parameters such as capillary voltage, gas flows, and collision energy for maximum sensitivity.

-

-

-

Data Analysis

-

Integrate the peak areas for the quantifier MRM transitions of both endogenous ABA and ABA-d6.

-

Calculate the ratio of the peak area of endogenous ABA to the peak area of the ABA-d6 internal standard.

-

Create a calibration curve using a series of standards with known concentrations of unlabeled ABA and a constant concentration of ABA-d6. Plot the peak area ratio (ABA/ABA-d6) against the concentration of ABA.

-

Use the linear regression equation from the calibration curve to determine the concentration of endogenous ABA in the samples.

-

Visualizing the Abscisic Acid Signaling Pathway

The following diagram, generated using the DOT language, illustrates the core signaling pathway of Abscisic Acid in plant cells. This pathway is crucial for various physiological processes, including stress responses and developmental regulation.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for ABA quantification.

References

Abscisic acid-d6 CAS number and safety data sheet

An In-depth Technical Guide to (+)-Abscisic Acid-d6

This technical guide provides comprehensive information on (+)-Abscisic Acid-d6 (ABA-d6), a deuterated analog of the plant hormone Abscisic Acid. It is intended for researchers, scientists, and drug development professionals who utilize stable isotope-labeled internal standards for quantitative analysis. This document covers the chemical properties, safety data, experimental applications, and biological signaling pathways associated with Abscisic Acid.

Chemical Identity and Properties

(+)-Abscisic Acid-d6 is primarily used as an internal standard for the quantification of endogenous (+)-Abscisic Acid in biological samples via mass spectrometry.[1][2][3] Its deuteration provides a distinct mass shift, allowing for precise differentiation from the unlabeled analyte.

Table 1: Chemical Identifiers for (+)-Abscisic Acid-d6

| Identifier | Value |

| CAS Number | 721948-65-8[1][2][4][5] |

| Synonyms | (+)-ABA-d6, S-ABA-d6, Dormin-d6[1][5] |

| IUPAC Name | (2Z,4E)-3-methyl-5-[(1S)-3,5,5-trideuterio-1-hydroxy-6,6-dimethyl-4-oxo-2-(trideuteriomethyl)cyclohex-2-en-1-yl]penta-2,4-dienoic acid[2] |

| Molecular Formula | C₁₅H₁₄D₆O₄[1][5] |

| Molecular Weight | 270.35 g/mol [5] |

| InChI Key | JLIDBLDQVAYHNE-CKOUZVSSSA-N[1][4] |

Table 2: Physicochemical Properties of (+)-Abscisic Acid-d6

| Property | Value |

| Appearance | White to off-white solid[4][6] |

| Purity | ≥99% deuterated forms (d₁-d₆)[1] |

| Solubility | DMSO: Soluble[1][7]Ethanol: Slightly Soluble[1]Methanol: Slightly Soluble[1] |

| Storage Conditions | Store at -20°C, protect from light[6][8][9] |

| Stability | ≥ 4 years when stored at -20°C[1] |

Safety Data and Handling

The Safety Data Sheet (SDS) for (+)-Abscisic Acid-d6 indicates that while it is not classified for acute toxicity, it is very toxic to aquatic life with long-lasting effects.[10] Standard laboratory safety protocols should be followed.

Table 3: GHS Hazard Information

| Hazard Class | Classification | Hazard Statement |

| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life[10] |

| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects[10] |

Handling and Storage Recommendations:

-

Personal Protective Equipment: Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[10] Avoid release to the environment.[10]

-

Storage: Store in a well-sealed container at -20°C, protected from light and moisture.[4][6] For solutions in solvent, storage at -80°C is recommended for up to 6 months.[6][7]

Experimental Protocols: Quantification of Abscisic Acid

(+)-Abscisic Acid-d6 is the preferred internal standard for accurate quantification of ABA in plant tissues using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[1][3]

General Protocol for ABA Quantification using ABA-d6 Internal Standard

-

Sample Preparation:

-

Weigh 50-100 mg of finely ground plant tissue (e.g., seeds, leaves) into a microcentrifuge tube.[11]

-

Add a known amount of (+)-Abscisic Acid-d6 stock solution to the tube. The amount should be comparable to the expected endogenous ABA levels.

-

-

Extraction:

-

Add 1 mL of an extraction solvent, typically methanol or an acetonitrile solution.[11][12]

-

Homogenize the sample using a tissue lyser or sonicator.[11]

-

Incubate the mixture at 4°C overnight to allow for passive diffusion.[13]

-

Centrifuge the sample at high speed (e.g., 14,000 rpm) for 5-10 minutes.[11]

-

Carefully transfer the supernatant to a new tube.

-

-

Purification (Optional but Recommended):

-

The crude extract can be purified using solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering compounds.

-

For liquid-liquid extraction, ethyl acetate is a common solvent.[14]

-

-

Analysis by LC-MS/MS:

-

Dry the purified extract under a stream of nitrogen or using a vacuum concentrator.[14]

-

Reconstitute the sample in a suitable solvent, such as a methanol/water mixture.[14]

-

Inject the sample into the LC-MS/MS system.

-

Monitor the specific mass transitions for both endogenous ABA and the ABA-d6 internal standard.

-

-

Quantification:

-

Calculate the ratio of the peak area of endogenous ABA to the peak area of the ABA-d6 internal standard.

-

Determine the absolute concentration of ABA in the original sample by comparing this ratio to a standard curve generated with known concentrations of unlabeled ABA.

-

Abscisic Acid Signaling Pathway

Abscisic acid is a key plant hormone that regulates growth, development, and responses to environmental stress.[15][16] The core signaling pathway involves a group of receptors, protein phosphatases, and kinases that act as a switch to control downstream gene expression.[15][17]

In the absence of ABA, Type 2C Protein Phosphatases (PP2Cs) are active and inhibit the activity of SNF1-related protein kinases (SnRK2s).[16][17] When ABA is present, it binds to the PYR/PYL/RCAR family of receptors. This receptor-hormone complex then binds to and inactivates the PP2Cs.[17] This releases the SnRK2s from inhibition, allowing them to phosphorylate and activate downstream targets, including ABA-responsive element-binding factor (ABF) transcription factors.[16] These transcription factors then modulate the expression of numerous genes, leading to physiological responses such as stomatal closure and seed dormancy.[16]

References

- 1. caymanchem.com [caymanchem.com]

- 2. veeprho.com [veeprho.com]

- 3. (+)-Abscisic Acid-d6 | CAS 721948-65-8 | Cayman Chemical | Biomol.com [biomol.com]

- 4. Abscisic acid-d6-(+)-Abscisic acid-d6; ABA-d6 I CAS#: 721948-65-8 I deuterium labeled Abscisic acid I InvivoChem [invivochem.com]

- 5. scbt.com [scbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. glpbio.com [glpbio.com]

- 8. (+)-cis,trans-Abscisic Acid-d6 | LGC Standards [lgcstandards.com]

- 9. goldbio.com [goldbio.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Protocol for abscisic acid (ABA) extraction from plant seeds [protocols.io]

- 12. researchgate.net [researchgate.net]

- 13. Physicochemical Quantification of Abscisic Acid Levels in Plant Tissues with an Added Internal Standard by Ultra-Performance Liquid Chromatography [bio-protocol.org]

- 14. Validation of an LC-MS/MS Method for the Determination of Abscisic Acid Concentration in a Real-World Setting - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]

- 16. Abscisic acid - Wikipedia [en.wikipedia.org]

- 17. researchgate.net [researchgate.net]

Understanding Isotope Effects in Plant Hormone Analysis: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth examination of the principles and practical implications of isotope effects in the quantitative analysis of plant hormones. Accurate measurement of these low-abundance signaling molecules is critical for understanding plant physiology and for agricultural and pharmaceutical research. The use of stable isotope-labeled internal standards is the cornerstone of precise quantification, yet it introduces nuances related to isotope effects that must be understood and managed.

The Gold Standard: Stable Isotope Dilution (SID) for Hormone Quantification

The most reliable and widely used method for quantifying plant hormones is the stable isotope dilution (SID) technique, typically coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] The core principle of SID is the addition of a known quantity of a stable isotope-labeled version of the target analyte (the internal standard, or IS) to a sample at the earliest stage of preparation.[1] Because the labeled standard is chemically almost identical to the endogenous analyte, it experiences the same losses during extraction, purification, and ionization.[2] By measuring the ratio of the signal from the endogenous analyte to the known amount of the internal standard, one can calculate the original concentration of the hormone with high accuracy and precision, effectively correcting for both sample loss and matrix-induced signal suppression or enhancement.[3]

Types of Isotopic Labels and Their Properties

The choice of isotopic label for an internal standard is a critical decision that influences method robustness and accuracy. The most common labels are deuterium (²H or D) and heavy-atom isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N).

Table 1: Comparison of Deuterium (²H) vs. Carbon-13 (¹³C) Labeled Internal Standards

| Feature | Deuterium (²H) Labeled Standards | ¹³C Labeled Standards | Rationale & Implications for Analysis |

| Chromatographic Co-elution | Often elute slightly earlier than the unlabeled analyte due to the chromatographic isotope effect.[4][5] | Co-elute perfectly with the unlabeled analyte.[6][7] | Perfect co-elution is crucial for accurately compensating for matrix effects that can fluctuate across a single chromatographic peak. ¹³C standards provide more reliable correction.[8] |

| Isotopic Stability | Can be susceptible to back-exchange (D for H) in certain solvents or pH conditions, particularly if the label is on an exchangeable site (e.g., -OH, -NH).[8][9] | Highly stable as the ¹³C atom is integrated into the carbon backbone and is not prone to exchange.[10] | ¹³C-labeling provides greater assurance of isotopic stability throughout the entire analytical workflow, preventing loss of the label and inaccurate quantification.[10] |

| Mass Spectrometric Behavior | Can sometimes alter fragmentation pathways compared to the native analyte. | Fragmentation patterns are generally identical to the native analyte, with a predictable mass shift. | Consistent fragmentation simplifies the development of MS/MS methods and ensures that the standard and analyte behave identically in the mass spectrometer. |

| Synthesis & Cost | Generally less complex and less expensive to synthesize, leading to wider availability and lower cost.[9] | Synthesis is often more elaborate, resulting in a higher cost.[6][9] | While deuterated standards are more cost-effective, the higher cost of ¹³C standards is often justified by increased accuracy and reliability, especially for regulated analyses.[9] |

Key Isotope Effects in Hormone Analysis

When using stable isotopes, several effects can influence analytical results. Understanding these phenomena is key to developing robust quantitative methods.

Chromatographic Isotope Effect (CIE)

The substitution of a lighter isotope with a heavier one can alter a molecule's physicochemical properties, leading to differences in chromatographic retention time. This effect is most pronounced with deuterium labeling in reversed-phase liquid chromatography (RP-LC).

-

Observation: Deuterated compounds typically exhibit slightly shorter retention times than their non-deuterated counterparts.[4] This "inverse isotope effect" occurs because C-D bonds are slightly shorter and less polarizable than C-H bonds, leading to weaker interactions with the non-polar stationary phase.[11]

-

Impact: While often small, this retention time shift can be significant. If the labeled standard and the native analyte are not fully co-eluting, they may experience different degrees of matrix-induced ion suppression, leading to quantification errors.[8] One study on labeled peptides found a retention shift of 3 seconds, which constituted half the peak width, highlighting the potential for analytical bias.[4]

-

Mitigation: Using ¹³C-labeled standards, which do not exhibit a noticeable retention time shift, is the most effective solution.[6][7] If using deuterated standards, careful peak integration and validation across a range of concentrations are essential.

Mass Spectrometric Isotope Effects

Isotopic labeling inherently alters the mass-to-charge ratio (m/z) of the molecule, which is the basis of its differentiation in the mass spectrometer. However, more subtle effects can also occur.

-

Fragmentation (MS/MS): While ¹³C-labeled standards generally have identical fragmentation patterns to the native analyte, heavy labeling can sometimes influence which bonds are broken. Studies have shown that in Collision-Induced Dissociation (CID), lower m/z isotopologues within a precursor ion cluster can be preferentially fragmented, which could potentially skew results if not accounted for.[12]

-

Selection of Transitions: For quantitative analysis using Multiple Reaction Monitoring (MRM), it is crucial to select stable and specific precursor-product ion transitions for both the analyte and the internal standard. The mass shift of the standard's ions should correspond directly to the isotopic labeling.

Table 2: Example MS/MS Transitions for Key Plant Hormones and Their Labeled Analogs

| Hormone | Analyte Transition (m/z) | D-Labeled IS Example | D-Labeled IS Transition (m/z) | ¹³C-Labeled IS Example | ¹³C-Labeled IS Transition (m/z) |

| Indole-3-Acetic Acid (IAA) | 174.1 → 130.1[13] | [²H₅]-IAA | 179.1 → 135.1 | [¹³C₆]-IAA | 180.1 → 136.1 |

| Abscisic Acid (ABA) | 263.1 → 153.0[13] | [²H₆]-ABA | 269.1 → 159.0 | [¹³C₆]-ABA | 269.1 → 159.0 |

| Jasmonic Acid (JA) | 209.1 → 58.9[13] | [²H₅]-JA | 214.1 → 58.9 | [¹³C₆]-JA | 215.1 → 62.9 |

| Salicylic Acid (SA) | 137.0 → 92.9[13] | [²H₄]-SA | 141.0 → 96.9 | [¹³C₆]-SA | 143.0 → 98.9 |

Note: Product ions for labeled standards are predicted based on the fragmentation of the labeled precursor. The exact product ion m/z can vary depending on the location of the labels.

Kinetic Isotope Effect (KIE)

The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical or enzymatic reaction when an atom in a reactant is replaced with one of its isotopes.[14] This occurs because the heavier isotope forms a stronger bond, requiring more energy to break, thus slowing the reaction rate.[14]

-

Magnitude: The KIE is most significant when the relative mass change is large. The substitution of hydrogen with deuterium (a 100% mass increase) can slow reaction rates by a factor of 6 to 10.[15] In contrast, substituting ¹²C with ¹³C (an 8% mass increase) results in a much smaller rate change, typically only around 4%.[15]

-

Relevance: KIE is particularly relevant for metabolic flux analysis, where labeled precursors are used to trace the flow of atoms through biosynthetic pathways. If a deuterated tracer is used, its slower metabolism compared to the native compound could lead to an underestimation of metabolic rates.[16] For quantification via SID, the KIE is generally not a concern, as the internal standard is assumed not to undergo metabolic conversion during the analysis. However, if studying hormone metabolism or turnover, the choice of isotope is critical.[16]

Table 3: Typical Kinetic Isotope Effect (KIE) Magnitudes

| Isotopic Substitution | Bond Type | Typical k_light / k_heavy Ratio | Implication |

| H vs. D | C-H / C-D | 6 - 10[15] | Significant impact on reaction rates; can affect metabolic tracer studies. |

| ¹²C vs. ¹³C | C-C / C-¹³C | ~1.04[15] | Minor impact on reaction rates; generally considered negligible in flux analysis but can be measured.[17] |

Detailed Experimental Protocol: Plant Hormone Quantification via SID LC-MS/MS

This protocol provides a generalized workflow for the extraction, purification, and quantification of multiple plant hormones from plant tissue. Optimization for specific tissues and hormones is recommended.

Materials:

-

Plant tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Extraction Solvent: e.g., 2-propanol:H₂O:concentrated HCl (2:1:0.002, v/v/v) or 80% acetonitrile with 1% acetic acid.[18][19]

-

Stable isotope-labeled internal standard stock solution.

-

Dichloromethane.[19]

-

Solid Phase Extraction (SPE) cartridges (e.g., C18 or Oasis HLB).[20][21]

-

SPE Conditioning/Wash/Elution solvents (e.g., methanol, water, acetonitrile).[18][22]

-

LC-MS/MS system with electrospray ionization (ESI) source.

Procedure:

-

Sample Harvest and Homogenization: a. Immediately flash-freeze ~50-100 mg of plant tissue in liquid nitrogen to quench metabolic activity.[19] b. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic homogenizer.[1] c. Accurately weigh the frozen powder into a centrifuge tube.

-

Extraction and Internal Standard Spiking: a. Add 1 mL of cold extraction solvent to the homogenized tissue. b. Crucial Step: Add the internal standard mix to the tube. The amount should be comparable to the expected endogenous hormone levels. c. Vortex thoroughly and incubate on a shaker for 30-60 minutes at 4°C.[19] d. Centrifuge at >13,000 x g for 10-15 minutes at 4°C.[18][19] e. Transfer the supernatant to a new tube.

-

Liquid-Liquid Partitioning (Optional, for cleanup): a. Add 1 mL of dichloromethane to the supernatant, vortex, and centrifuge to separate the phases.[19] b. Carefully collect the organic (lower) phase containing the hormones.[19] c. Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[22]

-

Solid-Phase Extraction (SPE) Purification: a. Reconstitute the dried extract in an appropriate loading buffer (e.g., 1% acetic acid).[18] b. Condition the SPE cartridge by passing methanol, followed by water/loading buffer.[22] c. Load the sample onto the cartridge. d. Wash the cartridge with a weak solvent (e.g., water or low % methanol) to remove polar interferences.[22] e. Elute the hormones with an appropriate solvent (e.g., 80% methanol or 80% acetonitrile).[18][22] f. Evaporate the eluate to dryness.

-

LC-MS/MS Analysis: a. Reconstitute the final sample in a small volume (e.g., 50-100 µL) of the initial LC mobile phase. b. Centrifuge to pellet any remaining particulates and transfer the supernatant to an LC vial.[18] c. Inject the sample onto the LC-MS/MS system. Separation is typically performed on a C18 column. d. Analyze using electrospray ionization (ESI) in either positive or negative mode, with MRM transitions optimized for each analyte and internal standard (see Table 2).

-

Data Analysis: a. Integrate the chromatographic peaks for the endogenous hormone and the corresponding internal standard. b. Calculate the peak area ratio (Analyte Area / IS Area). c. Determine the concentration of the endogenous hormone using a calibration curve prepared with known amounts of unlabeled standard and a fixed amount of internal standard.

Visualized Workflows and Signaling Pathways

Diagrams created with Graphviz DOT language to illustrate key processes.

Analytical and Logical Workflows

Caption: General workflow for plant hormone analysis and logic for internal standard selection.

Core Auxin Signaling Pathway

Caption: The TIR1/AFB pathway mediates auxin-responsive gene expression.[23][24][25]

Core Abscisic Acid (ABA) Signaling Pathway

Caption: The PYR/PYL/RCAR pathway mediates ABA-dependent stress responses.[26][27][28][29]

References

- 1. m.youtube.com [m.youtube.com]

- 2. Quantitative analysis of seven plant hormones in Lotus japonicus using standard addition method - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant Hormonomics: Multiple Phytohormone Profiling by Targeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. caymanchem.com [caymanchem.com]

- 7. Comparing 13C methyl and deuterated methyl isotopic labeling for the quantification of methyl cellulose patterns using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Analysis of Isotopic Labeling in Peptide Fragments by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Kinetic isotope effect - Wikipedia [en.wikipedia.org]

- 16. Impact of kinetic isotope effects in isotopic studies of metabolic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kinetic isotope effects significantly influence intracellular metabolite 13C labeling patterns and flux determination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Extraction and Quantification of Plant Hormones and RNA from Pea Axillary Buds - PMC [pmc.ncbi.nlm.nih.gov]

- 19. msomics.abrc.sinica.edu.tw [msomics.abrc.sinica.edu.tw]

- 20. Pre-treatment Methods for Plant Hormone Samples - Creative Proteomics [metabolomics.creative-proteomics.com]

- 21. Quantification of plant hormones by standard addition method [protocols.io]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. Structural Aspects of Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 25. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

- 26. researchgate.net [researchgate.net]

- 27. Abscisic acid perception and signaling: structural mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]

A Technical Guide to Deuterated Abscisic Acid Internal Standards: Key Differences Between d3-ABA and d6-ABA

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Precise ABA Quantification

Abscisic acid (ABA) is a pivotal plant hormone that orchestrates a wide array of developmental processes and, most critically, mediates responses to environmental stresses such as drought, salinity, and cold.[1] Its role in triggering stomatal closure to conserve water makes it a molecule of immense interest in agriculture and the development of climate-resilient crops.[1] Accurate quantification of endogenous ABA levels is therefore essential for research in plant physiology, stress biology, and agricultural biotechnology.

High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this task due to its high sensitivity and specificity.[2] The reliability of LC-MS/MS quantification hinges on the use of an appropriate internal standard (IS). Stable isotope-labeled internal standards are ideal as they are chemically identical to the analyte, ensuring they behave similarly during sample extraction, cleanup, and ionization, but are distinguishable by their mass.

This guide provides an in-depth technical comparison of two commonly used deuterated internal standards for ABA analysis: d3-Abscisic Acid (d3-ABA) and d6-Abscisic Acid (d6-ABA), highlighting the core differences in their structure, application, and performance.

Core Chemical and Physical Differences

The fundamental difference between d3-ABA and d6-ABA lies in the number of deuterium (²H or D) atoms substituting protium (¹H) atoms in the ABA molecule. This substitution results in a direct and predictable increase in molecular weight.

-

d3-Abscisic Acid (d3-ABA): Incorporates three deuterium atoms.

-

d6-Abscisic Acid (d6-ABA): Incorporates six deuterium atoms, making it the heavier of the two analogs.[3]

The location of these deuterium atoms is precisely controlled during synthesis. For (+)-ABA-d6, the six deuterium atoms are typically located on the cyclohexene ring, specifically on the methyl group at the C2 position and at the C3 and C5 positions.[3][4] This placement ensures stability during ionization and fragmentation. While various d3-ABA isomers exist, a common form is 8',8',8'-d3-ABA.[5]

The key consequence of this structural difference is the mass shift relative to native ABA, which is the cornerstone of their function in mass spectrometry.

Application in Mass Spectrometry: The Isotopic Overlap Problem

In quantitative analysis using the Stable Isotope Dilution Assay (SIDA) method, a known quantity of the deuterated standard is spiked into a sample. The analyte (native ABA) is then quantified based on the measured peak area ratio of the analyte to the standard. While both d3-ABA and d6-ABA can serve this purpose, d6-ABA offers a significant advantage in accuracy and reliability.

The primary challenge in using a d3-labeled standard is the potential for isotopic interference . Carbon, a major component of ABA, naturally exists as two stable isotopes: ¹²C (~98.9%) and ¹³C (~1.1%). This means that a population of native ABA molecules will contain a small fraction of molecules with one, two, three, or more ¹³C atoms, resulting in M+1, M+2, M+3, etc., peaks in the mass spectrum.

The M+3 peak of highly abundant native ABA can overlap with the parent ion peak of d3-ABA. This overlap can artificially inflate the d3-ABA signal, leading to an underestimation of the true native ABA concentration in the sample.

d6-ABA provides a more robust solution. With a mass shift of +6 Daltons, its parent ion is well separated from the natural isotope cluster of native ABA. This eliminates the risk of isotopic interference, ensuring a more accurate and reliable quantification, especially for samples with high endogenous ABA levels or when maximum sensitivity is required.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for native ABA and its common deuterated analogs used in LC-MS/MS analysis.

| Parameter | Native ABA | d3-ABA (8',8',8'-d3) | d6-ABA |

| Molecular Formula | C₁₅H₂₀O₄ | C₁₅H₁₇D₃O₄ | C₁₅H₁₄D₆O₄ |

| Molecular Weight | ~264.32 g/mol | ~267.34 g/mol | ~270.36 g/mol [6] |

| Mass Shift from Native | 0 Da | +3 Da | +6 Da |

| Precursor Ion [M-H]⁻ (m/z) | 263 | 266 | 269 |

| Typical Product Ions (m/z) | 153, 219, 245 | 156, 222, 248 | 159, 225, 251 |

Note: Exact m/z values for product ions can vary slightly based on the instrument and collision energy used. The listed transitions are common examples.

Representative Experimental Protocol: ABA Quantification by LC-MS/MS

This section provides a generalized, detailed methodology for the quantification of ABA in plant tissue using d6-ABA as the internal standard.

5.1 Sample Preparation and Extraction

-

Harvesting: Flash-freeze approximately 100 mg of plant tissue (e.g., leaves, seeds) in liquid nitrogen to halt metabolic activity.

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a bead homogenizer.[7]

-

Extraction Solvent Preparation: Prepare an extraction solution of 100% Methanol. Spike this solution with d6-ABA to a final concentration of 1 µL of stock solution per 2 mL of Methanol.[7]

-

Extraction: Add 1 mL of the d6-ABA-spiked extraction solution to each tube containing the powdered sample.[7]

-

Sonication & Centrifugation: Sonicate the samples for 15 minutes to ensure thorough extraction.[7] Centrifuge the tubes at ~14,000 rpm for 5-10 minutes at 4°C.[7]

-

Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.[7] For exhaustive extraction, the pellet can be re-extracted with 0.5 mL of extraction solvent (without IS), and the supernatants can be combined.[8]

-

Drying and Reconstitution: Evaporate the solvent to dryness using a vacuum concentrator. Reconstitute the dried extract in 100 µL of a suitable solvent (e.g., 70% Methanol), vortex thoroughly, and centrifuge to pellet any insoluble debris.[8]

-

Final Sample: Transfer the final supernatant to an LC vial for analysis.

5.2 LC-MS/MS Analysis

-

LC System: A standard High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[9]

-

Flow Rate: 0.4 mL/min.[9]

-

Gradient: A typical gradient would be: 0-2 min, 5% B; 2-9 min, ramp to 95% B; 9-12 min, hold at 95% B; 12.1-16 min, return to 5% B for column re-equilibration.[9]

-

Injection Volume: 5 µL.[9]

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Native ABA: Precursor m/z 263 → Product m/z 153 (quantifier) and 219 (qualifier).

-

d6-ABA (IS): Precursor m/z 269 → Product m/z 159 (quantifier) and 225 (qualifier).

-

5.3 Quantification A calibration curve is generated using standards with known concentrations of native ABA and a fixed concentration of d6-ABA. The peak area ratio of native ABA to d6-ABA is plotted against the concentration of native ABA. The concentration of ABA in the unknown samples is then calculated from their measured peak area ratios using this calibration curve.

Mandatory Visualizations

Experimental Workflow

Core ABA Signaling Pathway

Conceptual Mass Spectrum: Isotopic Interference

Conclusion

Both d3-ABA and d6-ABA are effective internal standards for the quantification of abscisic acid. However, they are not interchangeable. The choice between them has significant implications for data quality.

-

d3-ABA is a viable standard but carries an inherent risk of isotopic interference from the M+3 peak of endogenous ABA, which can compromise accuracy, particularly in samples with high analyte concentration.

-

d6-ABA is the superior choice for high-precision, sensitive, and robust quantification. Its +6 Dalton mass shift places it well outside the natural isotopic distribution of native ABA, eliminating the potential for overlap and ensuring the highest level of data integrity.

For researchers requiring the most accurate and reliable measurements of ABA, d6-ABA is the recommended internal standard.

References

- 1. Abscisic acid - Wikipedia [en.wikipedia.org]

- 2. Measurement of Plant Hormones by Liquid Chromatography–Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]

- 3. (+)-Abscisic Acid-d6 | CAS 721948-65-8 | Cayman Chemical | Biomol.com [biomol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Determination of endogenous and supplied deuterated abscisic acid in plant tissues by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry with multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (+)-cis,trans-Abscisic Acid-d6 | C15H20O4 | CID 46779839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Protocol for abscisic acid (ABA) extraction from plant seeds [protocols.io]

- 8. ABA and ABA-GE Quantification by Liquid Chromatography (LC)/Mass Spectrometry (MS) [bio-protocol.org]

- 9. Validation of an LC-MS/MS Method for the Determination of Abscisic Acid Concentration in a Real-World Setting - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of Abscisic Acid in Biological Matrices using Abscisic Acid-d6 as an Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol and application data for the accurate and precise quantification of abscisic acid (ABA) in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Abscisic acid-d6 (ABA-d6) as an internal standard.

Introduction

Abscisic acid (ABA) is a plant hormone that plays a crucial role in various physiological processes, including stress responses, seed dormancy, and stomatal regulation.[1] In recent years, ABA has also been identified as an endogenous hormone in mammals, where it is involved in regulating glucose homeostasis.[2][3] Accurate quantification of ABA in diverse biological matrices is essential for both plant biology research and for understanding its potential therapeutic roles in humans.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred method for ABA quantification due to its high sensitivity, specificity, and accuracy.[4] The use of a stable isotope-labeled internal standard, such as Abscisic acid-d6, is critical for reliable quantification. ABA-d6 compensates for variations in sample extraction, matrix effects, and instrument response, thereby ensuring the robustness of the analytical method.[5] This application note details a validated LC-MS/MS method for the determination of ABA using ABA-d6 as an internal standard.

Experimental Protocols

A generalized workflow for the quantification of ABA is presented below. Specific details for sample preparation from plant and mammalian matrices are provided, followed by the LC-MS/MS parameters.

2.1. Materials and Reagents

-

Abscisic Acid (ABA) standard

-

HPLC-grade methanol, acetonitrile, isopropanol, and water

-

Formic acid and acetic acid

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Standard laboratory equipment (vortex mixer, centrifuge, evaporator)

2.2. Sample Preparation: Plant Tissues

This protocol is adapted from methodologies described for various plant species.[5][7]

-

Homogenization: Freeze approximately 50 mg of plant tissue in liquid nitrogen and grind to a fine powder.[7]

-

Internal Standard Spiking: To the powdered tissue, add a known amount of ABA-d6 internal standard (e.g., 10 µL of 1 ng/µL solution).[7]

-

Extraction: Add 0.5 mL of an extraction solvent (e.g., isopropanol:H2O:HCl = 2:1:0.002, v/v/v or methanol:water:acetic acid = 10:89:1, v/v/v).[5][7] Vortex vigorously and incubate at 4°C for 1-16 hours with shaking.[5][6]

-

Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 x g) for 10 minutes at 4°C to pellet the debris.[6]

-

Solid-Phase Extraction (SPE) Cleanup:

-

Condition an SPE cartridge with methanol followed by the extraction buffer.

-

Load the supernatant onto the cartridge.

-

Wash the cartridge with a weak solvent mixture (e.g., methanol:water:acetic acid = 10:89:1, v/v/v).[5]

-

Elute ABA and ABA-d6 with a stronger solvent mixture (e.g., methanol:water:acetic acid = 80:19:1, v/v/v).[5]

-

-

Drydown and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 300 µL) of the initial mobile phase (e.g., 30:70 methanol:water with 0.1% formic acid) for LC-MS/MS analysis.[5]

2.3. Sample Preparation: Mammalian Serum

This protocol is based on methods developed for the analysis of ABA in biological fluids.[2][3]

-

Internal Standard Spiking: To a volume of serum (e.g., 100 µL), add the ABA-d6 internal standard.

-

Protein Precipitation/Liquid-Liquid Extraction (LLE):

-

Add a volume of cold acetonitrile or other suitable organic solvent to precipitate proteins.

-

Alternatively, perform a liquid-liquid extraction using a solvent like diethyl ether after acidification of the sample.

-

-

Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

-

Supernatant Transfer and Evaporation: Transfer the supernatant to a clean tube and evaporate to dryness.

-

Reconstitution: Reconstitute the dried extract in the mobile phase for injection into the LC-MS/MS system.

2.4. LC-MS/MS Analysis

The following are typical parameters for the analysis of ABA and ABA-d6.

-

LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.

-

Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).[5]

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Methanol or Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A typical gradient starts with a high aqueous percentage, ramping up to a high organic percentage to elute ABA.

-

Flow Rate: 0.5 mL/min.[5]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.[5]

-

Detection: Multiple Reaction Monitoring (MRM).

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Abscisic Acid (ABA) | 263.1 | 153.0 |

| Abscisic Acid-d6 (ABA-d6) | 269.1 | 159.0 |

Note: The exact m/z values may vary slightly depending on the instrument and specific deuteration pattern of the internal standard.

Data Presentation and Performance Characteristics

The use of ABA-d6 as an internal standard allows for the construction of a calibration curve by plotting the peak area ratio of ABA to ABA-d6 against the concentration of the ABA standards. The concentration of ABA in unknown samples is then determined from this curve.

Table 1: Method Validation Parameters

| Parameter | Typical Value | Reference(s) |

| Linear Range | 0.8684 - 217.1 ng/mL | [8] |

| Limit of Detection (LOD) | 1.9 pg (on-column) | [4][9] |

| Limit of Quantification (LOQ) | 4.7 pg (on-column) / 0.89 ng/g (in tissue) | [4][9] |

| Accuracy | 88.0 - 109.0 % | [8] |

| Precision (Intra-day & Inter-day) | < 15% | [4][8][9] |

| Recovery | 67 - 90% | [5][10] |

Signaling Pathways and Logical Relationships

The quantification of ABA is often a key component in studying plant stress responses. The following diagram illustrates a simplified ABA signaling pathway leading to stomatal closure.

Conclusion

The LC-MS/MS method detailed in this application note, utilizing Abscisic acid-d6 as an internal standard, provides a robust, sensitive, and specific approach for the quantification of abscisic acid in diverse biological matrices. The inclusion of a stable isotope-labeled internal standard is paramount for mitigating matrix effects and ensuring high-quality, reproducible data. This methodology is well-suited for applications in plant physiology, agricultural science, and biomedical research.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Validation of an LC-MS/MS Method for the Determination of Abscisic Acid Concentration in a Real-World Setting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Determination of endogenous and supplied deuterated abscisic acid in plant tissues by high-performance liquid chromatography-electrospray ionization tandem mass spectrometry with multiple reaction monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. rtsf.natsci.msu.edu [rtsf.natsci.msu.edu]

- 7. Determination of abscisic acid content in a normal environment by ultra-performance liquid chromatography–mass spectrometry (UPLC-MS/MS) [bio-protocol.org]

- 8. Profiling the dynamics of abscisic acid and ABA-glucose ester after using the glucosyltransferase UGT71C5 to mediate abscisic acid homeostasis in Arabidopsis thaliana by HPLC–ESI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Application Note: Protocol for the Quantification of Abscisic Acid (ABA) in Arabidopsis thaliana Using a Deuterated Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Abscisic acid (ABA) is a critical phytohormone that regulates major aspects of plant growth, development, and adaptation to environmental challenges such as drought, cold, and salinity.[1][2] Accurate quantification of endogenous ABA levels in plant tissues is essential for elucidating its role in signaling pathways and for screening compounds that may modulate plant stress responses. This protocol details a rapid and sensitive method for the quantification of ABA in Arabidopsis thaliana using an isotope-labeled internal standard (ABA-d6) and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard for mass spectrometry-based quantification, as it accurately corrects for analyte loss during sample preparation and variations in instrument response.[3]

Experimental Protocol

This protocol is optimized for the extraction and quantification of ABA from Arabidopsis thaliana rosette leaves.

Materials and Reagents

-

Equipment

-

Mortar and pestle

-

Microcentrifuge

-

Vortex mixer

-

Vacuum concentrator or nitrogen evaporator

-

Analytical balance

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)[4]

-

-

Consumables

-

2.0 mL microcentrifuge tubes

-

Pipette and tips

-

Syringe filters (0.22 or 0.45 µm, PTFE)

-

LC vials

-

-

Chemicals and Standards

-

(+)-Abscisic Acid (ABA) standard (Sigma-Aldrich or equivalent)

-

(+)-Abscisic Acid-d6 (ABA-d6) (Cayman Chemical or equivalent)[5]

-

LC-MS grade acetonitrile, methanol, and water

-

Formic acid or acetic acid

-

Liquid nitrogen

-

Sample Preparation and Extraction

-

Harvesting: Collect approximately 100-200 mg of fresh plant material (e.g., ~15 rosette leaves from 3-week-old Arabidopsis plants) and record the fresh weight (FW).[1][6]

-

Freezing: Immediately flash-freeze the tissue in liquid nitrogen to quench metabolic activity.[1]

-

Homogenization: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.[1]

-

Extraction:

-

Transfer the frozen powder to a pre-weighed 2.0 mL microcentrifuge tube.

-

Prepare the extraction solvent: 80:19:1 (v/v/v) acetone/water/acetic acid.[7]

-

Spike the extraction solvent with the internal standard, ABA-d6, to a final concentration of 10-20 ng/mL.[6]

-

Add 1 mL of the ABA-d6-spiked extraction solvent to the tissue powder.

-

-

Incubation: Vortex the tube vigorously for 1 minute, then incubate for 1-4 hours at 4°C in the dark on a shaker. Some protocols suggest an overnight incubation.[1]

-

Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet cell debris.[8]

-

Supernatant Collection: Carefully transfer the supernatant to a new 2.0 mL microcentrifuge tube. For exhaustive extraction, the pellet can be re-extracted with an additional 0.5 mL of solvent, centrifuged again, and the supernatants pooled.

Sample Cleanup and Concentration

-

Evaporation: Dry the supernatant completely using a vacuum concentrator or a gentle stream of nitrogen.[7]

-

Reconstitution: Resuspend the dried extract in 200 µL of a solvent compatible with the LC mobile phase (e.g., 90:10:0.05 v/v/v acetonitrile/water/acetic acid).[5]

-

Final Centrifugation & Filtration: Vortex the reconstituted sample and centrifuge at 14,000 x g for 5 minutes to pellet any remaining insoluble material. Filter the supernatant through a 0.45 µm PTFE filter into an LC vial for analysis.

LC-MS/MS Analysis

The following are typical parameters and can be adapted based on the specific instrumentation available.

-

LC Separation:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water[9]

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile[9]

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Gradient: A typical gradient starts at 5-10% B, ramps to 95% B over several minutes, holds, and then re-equilibrates at the starting conditions.

-

-

MS/MS Detection:

-

Ionization Source: Electrospray Ionization (ESI), Negative Mode

-

Analysis Mode: Multiple Reaction Monitoring (MRM)[10]

-

MRM Transitions: Monitor the precursor-to-product ion transitions for both the analyte and the internal standard.

-

Data Presentation

LC-MS/MS Parameters

Quantitative data relies on optimized instrument parameters.

| Parameter | Setting |

| LC System | UPLC / HPLC |

| Column | C18 Reverse Phase |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| MS System | Triple Quadrupole |

| Ionization Mode | ESI Negative |

| MRM Transitions | |

| ABA (Analyte) | Precursor [M-H]⁻: 263.1 → Product: 153.0[11] |

| ABA-d6 (Internal Std.) | Precursor [M-H]⁻: 269.1 → Product: 159.0[11] |

Example Calibration Curve

A calibration curve is generated by plotting the peak area ratio (ABA/ABA-d6) against the known concentration of ABA standards.

| ABA Conc. (ng/mL) | ABA Peak Area | ABA-d6 Peak Area | Area Ratio (ABA/ABA-d6) |

| 1.0 | 1,550 | 75,100 | 0.021 |

| 5.0 | 7,800 | 74,900 | 0.104 |

| 10.0 | 15,900 | 75,500 | 0.211 |

| 50.0 | 79,500 | 75,200 | 1.057 |

| 100.0 | 158,000 | 74,800 | 2.112 |

| 200.0 | 315,000 | 75,300 | 4.183 |

| Linearity (R²) | >0.998 [10] |

Example Quantitative Results

This table shows typical ABA concentrations found in Arabidopsis thaliana under different conditions.

| Sample Condition | ABA Concentration (ng/g FW) |

| Control (Well-Watered) | 2.5 ± 0.5[7] |

| Drought Stressed | 18.2 ± 2.1[7] |

Visualized Workflow

The following diagram illustrates the complete workflow from sample collection to final data analysis.

Caption: Workflow for ABA quantification in Arabidopsis.

References

- 1. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 2. Endogenous ABA Extraction and Measurement from Arabidopsis Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Multiple Reaction Monitoring Mode Based Liquid Chromatography-Mass Spectrometry Method for Simultaneous Quantification of Brassinolide and Other Plant Hormones Involved in Abiotic Stresses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]